2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol

Beschreibung

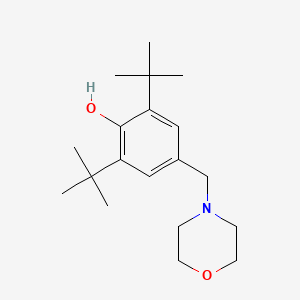

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2/c1-18(2,3)15-11-14(13-20-7-9-22-10-8-20)12-16(17(15)21)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGUJRCPGGSTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182083 | |

| Record name | 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2773-50-4 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-(4-morpholinylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2773-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Morpholinomethyl)-2,6-di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002773504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(tert-butyl)-4-(4-morpholinylmethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Morpholinomethyl)-2,6-di-tert-butylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBC6VL4VVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,6 Bis Tert Butyl 4 4 Morpholinylmethyl Phenol

Mannich Reaction as a Primary Synthetic Route

The Mannich reaction stands as the most direct and widely employed method for the synthesis of 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol. This three-component condensation reaction involves the aminoalkylation of an acidic proton located on the phenol (B47542) ring with formaldehyde (B43269) and a secondary amine, in this case, morpholine (B109124). adichemistry.comlibretexts.orgbyjus.com The product of this reaction is a β-amino-carbonyl compound, commonly referred to as a Mannich base. adichemistry.combyjus.com

Mechanistic Considerations of the Mannich Reaction in Phenol Functionalization

The mechanism of the Mannich reaction commences with the formation of an iminium ion from the reaction between morpholine and formaldehyde. adichemistry.comlibretexts.org The phenolic reactant, 2,6-di-tert-butylphenol (B90309), then acts as the nucleophile. In acidic conditions, the phenol can exist in equilibrium with its enol form, which then attacks the electrophilic iminium ion. adichemistry.com This nucleophilic addition results in the formation of the desired β-amino-carbonyl product. libretexts.orgbyjus.com The reaction is considered a condensation reaction due to the elimination of a water molecule. libretexts.org

Influence of Catalysis and Reaction Conditions on Yield and Selectivity

The efficiency and selectivity of the Mannich reaction for producing this compound are significantly influenced by the choice of catalyst and reaction conditions. While the reaction can proceed without a catalyst, acidic or basic conditions are often employed to enhance the reaction rate. Acidic conditions facilitate the formation of the iminium ion, which is a key intermediate. adichemistry.com

Various solvents can be used, with alcohols like methanol (B129727) or ethanol (B145695) being common choices. google.com Reaction temperatures can range from room temperature to reflux, depending on the specific reactants and catalysts used. google.commdpi.com For instance, one procedure involves reacting 2,6-di-tert-butylphenol with formaldehyde and dimethylamine (B145610) in methanol or ethanol at temperatures between 80°C and 90°C. google.com Another example describes the synthesis of related compounds by reacting a substituted phenol with formaldehyde and thiomorpholine (B91149) in methanol at 40°C followed by reflux for 24 hours. mdpi.comresearchgate.net The use of infrared irradiation has also been reported to drive the reaction to completion in a shorter time frame. researchgate.netmdpi.com

Table 1: Influence of Reaction Conditions on Mannich Reaction of Substituted Phenols

| Phenol Reactant | Amine | Aldehyde | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 2,6-di-tert-butylphenol | Dimethylamine | Formaldehyde | Methanol/Ethanol | 80-90 | 3-6 hours | 98.7 |

| 4-tert-butylphenol (B1678320) | Thiomorpholine | Formaldehyde | Methanol | 40 then reflux | 24 hours | 35 |

| 4-isopropylphenol | Morpholine | Formaldehyde | None (IR) | - | 20 minutes | 70 |

Regioselectivity Control through Steric Hindrance of tert-Butyl Groups

The regioselectivity of the Mannich reaction on the 2,6-di-tert-butylphenol ring is predominantly controlled by the steric hindrance imposed by the two bulky tert-butyl groups. These groups, positioned at the ortho positions (carbons 2 and 6) relative to the hydroxyl group, effectively block these sites from electrophilic attack.

Consequently, the incoming electrophile, the morpholinomethyl iminium ion, is directed to the less sterically hindered para position (carbon 4). This steric guidance ensures the selective formation of the 4-substituted product, this compound, with high regioselectivity. The directing effect of the hydroxyl group also favors substitution at the ortho and para positions, but the steric bulk of the tert-butyl groups overrides the ortho-directing influence.

Alternative and Modified Synthetic Strategies

While the Mannich reaction is the most common route, alternative and modified strategies have been developed to synthesize this compound and related hindered phenols. These methods can offer advantages in terms of starting material availability or reaction conditions.

Pre-functionalization Approaches (e.g., Chloromethylation followed by Amination)

One alternative approach involves a two-step process starting with the pre-functionalization of the 2,6-di-tert-butylphenol ring. This can be achieved through chloromethylation, which introduces a chloromethyl group at the para position. The resulting 4-chloromethyl-2,6-di-tert-butylphenol can then undergo a nucleophilic substitution reaction with morpholine. In this second step, the nitrogen atom of the morpholine displaces the chloride ion, forming the desired carbon-nitrogen bond and yielding this compound. A similar method has been described for the synthesis of the dimethylaminomethyl derivative from 4-bromomethyl-2,6-di-tert-butyl-phenol and N,N-dimethylamine. nih.gov

Indirect Reductive Amination Pathways Utilizing Aldehyde Precursors

Indirect reductive amination provides another synthetic route. This method begins with the formylation of 2,6-di-tert-butylphenol to introduce an aldehyde group at the para position, yielding 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This aldehyde precursor can then react with morpholine to form an iminium ion intermediate. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, furnishes the final product. organic-chemistry.org While direct reductive amination of ketones with secondary amines can be challenging due to steric hindrance, this stepwise approach via an aldehyde can be more efficient for synthesizing sterically demanding tertiary amines. nih.gov

Derivatization from Related Phenols and Amines

The principal method for synthesizing this compound is the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, or in this case, the activated aromatic ring of a phenol. wikipedia.orgoarjbp.com

The synthesis starts with 2,6-di-tert-butylphenol, which provides the sterically hindered phenolic core. This precursor is reacted with formaldehyde and morpholine. acs.org The reaction mechanism begins with the formation of an iminium ion from morpholine and formaldehyde. The electron-rich 2,6-di-tert-butylphenol then acts as a nucleophile, attacking the iminium ion, leading to electrophilic aromatic substitution primarily at the para-position (C4) due to the directing effects of the hydroxyl group and the steric hindrance from the ortho-tert-butyl groups. This process yields the final product, this compound. wikipedia.orgacs.org The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be facilitated by gentle heating. google.commdpi.com

Synthesis of Structural Analogs for Comparative Studies

To investigate structure-activity relationships, various structural analogs of this compound are synthesized by modifying the amine or phenolic components.

Table 1: Synthesis of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 2,6-di-tert-butylphenol | Formaldehyde | Dimethylamine | Ethanol/Methanol | 80-90°C | 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol |

To explore the impact of heteroatoms other than oxygen in the heterocyclic amine moiety, analogs using amines like thiomorpholine can be synthesized. The synthesis of 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol, a related compound, has been demonstrated via the Mannich reaction of 4-tert-butylphenol with formaldehyde and thiomorpholine in methanol. mdpi.comresearchgate.net A similar approach can be applied using 2,6-di-tert-butylphenol as the starting phenol to yield the corresponding analog. This substitution allows for the evaluation of the electronic and steric effects of replacing the oxygen atom of the morpholine ring with a sulfur atom.

The key precursor for these syntheses is 2,6-di-tert-butylphenol. It is produced industrially through the Friedel-Crafts alkylation of phenol with isobutene. wikipedia.org To achieve selective ortho-alkylation, a catalyst such as aluminum phenoxide is required. wikipedia.orggoogle.com The reaction is typically conducted at temperatures around 100-120°C and under pressure. google.comresearchgate.net The use of a strong Lewis acid catalyst like Al³⁺ favors the formation of the 2,6-disubstituted product over the thermodynamically more stable 2,4-disubstituted isomer. wikipedia.org An improved, lower-temperature process has also been developed using tris(2-tert-butylphenolate)-aluminium as a catalyst. researchgate.net

Table 2: Key Parameters in 2,6-Di-tert-butylphenol Synthesis

| Reactants | Catalyst | Temperature | Pressure | Key Outcome |

|---|---|---|---|---|

| Phenol, Isobutene | Aluminum Phenoxide | 100-125°C | Up to 25 bar | Selective ortho-alkylation |

| 2-tert-butylphenol, Isobutene | Tris(2-tert-butylphenolate)-aluminium | 0-80°C | 0.1-11 bar | High conversion, reduced by-products |

Purification and Isolation Techniques in Synthetic Protocols

Following the synthesis, purification of the crude product is essential to remove unreacted starting materials, catalysts, and by-products. For phenolic Mannich bases like this compound and its analogs, several techniques are employed.

The reaction mixture is often first subjected to an extractive workup. For instance, after the synthesis of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, the resulting mass may be heated to remove volatile components like the alcohol solvent and water. google.com The residue can then be washed with water to remove any remaining water-soluble impurities. nih.gov

Recrystallization is a common method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethyl acetate (B1210297) and ethanol) and allowed to cool slowly, whereupon the pure compound crystallizes out. nih.govgoogle.com

For liquid products or for achieving very high purity, column chromatography is often the method of choice. The crude mixture is passed through a column of an adsorbent like silica (B1680970) gel, and different components are eluted with a solvent gradient (e.g., hexane/ethyl acetate), allowing for their separation based on polarity. mdpi.commdpi.com The purity of the final product is typically confirmed by analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and melting point determination. acs.orgtandfonline.com

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

Comprehensive spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are essential for the complete structural confirmation of a compound. However, specific, publicly accessible experimental spectra for 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol are not available at this time. Therefore, a detailed analysis under sections 3.1.1, 3.1.2, and 3.1.3 cannot be provided while adhering to the strict focus on this sole compound.

Single-Crystal X-ray Diffraction Studies

Detailed crystallographic data for the monohydrate form of the title compound, 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate, provides a precise model of its molecular and supramolecular structure.

Single-crystal X-ray diffraction analysis reveals that 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate crystallizes in the monoclinic system. chemicalbook.com The determined space group is P2₁/n. chemicalbook.com The unit cell parameters have been reported as a = 10.1461(14) Å, b = 9.7118(12) Å, c = 19.966(2) Å, and β = 95.166(8)°. chemicalbook.com

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.1461 (14) |

| b (Å) | 9.7118 (12) |

| c (Å) | 19.966 (2) |

| β (°) | 95.166 (8) |

| Volume (ų) | 1959.4 (4) |

| Z | 4 |

Conformational Preferences of the Morpholine (B109124) Ring (e.g., Chair Conformation)

Crystallographic studies of this compound in its monohydrate form have definitively shown that the morpholine ring adopts a stable chair conformation. researchgate.netresearchgate.net This is the most energetically favorable conformation for a six-membered saturated heterocycle like morpholine, as it minimizes both angular and torsional strain. The presence of the weak basic nitrogen atom and the oxygen atom in the ring allows for flexible conformations, which can be crucial for interactions with other molecules and for modulating pharmacokinetic properties in various applications. nih.gov

Hindrance of Phenolic Hydroxyl by Adjacent tert-Butyl Groups

A defining characteristic of this molecule is the significant steric hindrance of the phenolic hydroxyl (-OH) group. researchgate.netresearchgate.net This hindrance is caused by the two bulky tert-butyl groups positioned ortho to the hydroxyl group on the phenol (B47542) ring. researchgate.netresearchgate.net This structural feature is common to a class of compounds known as sterically hindered phenols (SHPs). nih.govmdpi.com The bulky groups physically obstruct access to the hydroxyl group, which increases the molecule's stability by protecting it from rapid oxidation and modifying its reactivity. nih.gov This steric protection makes it more difficult for the hydroxyl group to react with other molecules, allowing it to selectively interact with smaller species like free radicals. vinatiorganics.com

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is not governed by its molecular conformation alone but is critically dependent on a network of non-covalent interactions that guide its assembly into a highly ordered crystalline lattice.

Analysis of Hydrogen Bonding Networks (O—H⋯O, O—H⋯N, C—H⋯O)

The crystal structure is extensively stabilized by a combination of O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds. researchgate.netresearchgate.net These interactions involve both the organic molecule and the water molecule present in the monohydrate crystal form. researchgate.netresearchgate.net The phenolic hydroxyl group, the morpholine nitrogen and oxygen atoms, and the water molecule all participate as donors or acceptors in this intricate network. researchgate.net Specific hydrogen bonds identified include an interaction between the phenolic hydroxyl group and the morpholine nitrogen (O—H⋯N) and multiple interactions involving the water molecule, which bridges different organic molecules through O—H⋯O bonds. researchgate.net

Below is a table detailing the geometry of the primary hydrogen bonds identified in the crystal structure of the monohydrate form. researchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O1–H1A···N1 | 0.82 | 2.01 | 2.766 (2) | 153 |

| O3–H3A···O1 | 0.85 (3) | 2.04 (3) | 2.868 (2) | 165 (3) |

| O3–H3B···O2 | 0.86 (3) | 2.13 (3) | 2.884 (2) | 146 (3) |

| D = donor atom; H = hydrogen atom; A = acceptor atom. Data from a study on the monohydrate crystal form. |

Mechanistic Investigations of Chemical Reactivity

Antioxidant Mechanism via Hydrogen Atom Transfer (HAT)

The primary antioxidant action of 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol proceeds through a Hydrogen Atom Transfer (HAT) mechanism. This process involves the donation of a hydrogen atom from the phenol (B47542) to a free radical, effectively neutralizing the radical and terminating the oxidative chain reactions. The efficiency of this mechanism is governed by the interplay of the phenolic hydroxyl group, the stabilizing steric bulk of the tert-butyl groups, and the electronic influence of the para-substituent.

Role of the Phenolic Hydroxyl Group in Radical Scavenging

The cornerstone of the antioxidant capability of this compound is its phenolic hydroxyl (-OH) group. This functional group serves as the hydrogen donor in the radical scavenging process. The antioxidant mechanism is initiated when the phenolic hydroxyl group interacts with a free radical (R•). Through the HAT mechanism, the hydrogen atom of the hydroxyl group is homolytically cleaved and transferred to the radical, quenching its reactivity. This process can be represented as:

Ar-OH + R• → Ar-O• + RH

Here, Ar-OH represents the phenolic antioxidant and Ar-O• is the resulting phenoxyl radical. The feasibility and rate of this hydrogen transfer are critically dependent on the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen donation, leading to more efficient radical scavenging. The electronic environment of the phenol, influenced by its substituents, plays a significant role in modulating this BDE.

Stabilization of the Phenoxyl Radical by tert-Butyl Groups

Upon donating the hydrogen atom, the phenol is converted into a phenoxyl radical (Ar-O•). For the antioxidant to be effective and not initiate new oxidation chains, this newly formed radical must be stable and unreactive. The two tert-butyl groups located at the ortho positions (2 and 6) to the hydroxyl group are instrumental in providing this stability.

This stabilization is achieved primarily through steric hindrance. The bulky tert-butyl groups form a protective shield around the radical oxygen atom, physically obstructing its ability to participate in further reactions, such as dimerization or propagation of the radical chain. This steric crowding ensures that the phenoxyl radical is long-lived but relatively inert, effectively removing radicals from the system without generating harmful byproducts. The unpaired electron of the phenoxyl radical is also delocalized across the aromatic ring, further contributing to its stability.

Electronic Contributions of the Morpholinylmethyl Moiety to Radical Stability

The substituent at the para-position (position 4) of the phenolic ring significantly influences the antioxidant activity by modulating the electronic properties of the molecule. The 4-morpholinylmethyl group, -CH₂-N(CH₂CH₂)₂O, functions as an electron-donating group (EDG). This electron-donating nature is primarily due to the presence of the tertiary amine within the morpholine (B109124) ring.

Computational studies have shown that the presence of electron-donating substituents, particularly those containing nitrogen at the para position, can enhance antioxidant activity. lp.edu.ua These groups increase the electron density on the phenolic ring and the oxygen atom. This has two key effects:

It lowers the O-H bond dissociation enthalpy (BDE), making the hydrogen atom easier to abstract by a free radical.

It helps to stabilize the resulting phenoxyl radical through resonance and inductive effects, further delocalizing the unpaired electron.

| para-Substituent | Electronic Effect | Relative O-H BDE | Antioxidant Activity Potential |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | High | Lower |

| -H | Neutral | Reference | Reference |

| -CH₃ | Weakly Electron-Donating | Lower | Higher |

| -OCH₃ | Strongly Electron-Donating (Resonance) | Low | High |

| -CH₂-N(R)₂ (e.g., Morpholinylmethyl) | Electron-Donating (Inductive/Hyperconjugation) | Low | High |

Oxidative Transformation Pathways

Under conditions of severe oxidative stress or exposure to specific oxidants, this compound can undergo transformation to various oxidation products. Understanding these pathways is crucial for comprehending its behavior and potential degradation mechanisms.

Formation of Quinone Derivatives

The oxidation of hindered phenols, particularly those with alkyl substituents at the para-position, can lead to the formation of quinone-type structures. For 4-alkyl-2,6-di-tert-butylphenols, a primary oxidative pathway involves the formation of a quinone methide. nih.govnih.gov This occurs through a two-electron oxidation of the phenol, often proceeding through the disproportionation of two phenoxyl radicals. nih.gov

The resulting quinone methide, 2,6-di-tert-butyl-4-(morpholinomethylene)cyclohexa-2,5-dienone, is an electrophilic species. Further oxidation or reaction can lead to other derivatives. For instance, oxidation of similar 2,6-di-tert-butylphenols has been shown to yield products like 2,6-di-tert-butyl-p-benzoquinone (B114747) and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, which is formed from the coupling of two phenoxyl radicals. nih.gov

| Precursor Type | Oxidative Product | Formation Pathway |

|---|---|---|

| 4-Alkyl-2,6-di-tert-butylphenol | Quinone Methide | Two-electron oxidation / Phenoxyl radical disproportionation |

| 2,6-di-tert-butylphenol (B90309) | 2,6-di-tert-butyl-p-benzoquinone | Oxidation of the phenol ring |

| 2,6-di-tert-butylphenol | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | Coupling of two phenoxyl radicals |

Photo-oxidative Degradation Pathways

In the presence of light and a sensitizer, hindered phenolic antioxidants can undergo photo-oxidation. Studies on analogous compounds, such as 2,6-di-tert-butyl-4-methylphenol, have shown that sensitized photo-oxidation in dilute solutions proceeds via reaction with singlet oxygen. researchgate.net This reaction leads to the formation of a hydroperoxy-cyclohexadienone.

Applying this model to this compound, the likely initial product of photo-oxidation would be 2,6-di-tert-butyl-4-hydroperoxy-4-(4-morpholinylmethyl)cyclohexa-2,5-dien-1-one. This hydroperoxide is an unstable intermediate that can subsequently degrade into a variety of other products, contributing to the breakdown of the antioxidant under prolonged exposure to UV light.

Reductive Transformation Pathways

The chemical structure of this compound, featuring a sterically hindered phenolic moiety, suggests potential reductive transformation pathways leading to hydroquinone (B1673460) derivatives. While direct studies on this specific compound are not extensively documented, the reactivity of analogous 2,6-di-tert-butylphenols provides a strong basis for predicting its behavior. A plausible pathway involves the initial oxidation of the phenol to a corresponding p-benzoquinone derivative. This intermediate, 2,6-di-tert-butyl-4-(4-morpholinylmethyl)benzoquinone, would then be susceptible to reduction to form the hydroquinone.

This proposed mechanism is supported by established synthetic routes for structurally related compounds. For instance, 2,6-di-tert-butyl-hydroquinone is synthesized from 2,6-di-tert-butyl-phenol through a two-step process. The first step involves the oxidation of the phenol to 2,6-di-tert-butyl-1,4-benzoquinone. Subsequent hydrogenation of this benzoquinone intermediate yields the final hydroquinone product. This transformation underscores the feasibility of the phenol-to-quinone-to-hydroquinone pathway for hindered phenols.

The presence of the morpholinylmethyl substituent at the para position is not expected to inhibit this transformation. The key steps of oxidation and subsequent reduction primarily involve the phenolic ring and the hydroxyl group, which are electronically and sterically influenced by the adjacent tert-butyl groups.

Table 1: Proposed Reductive Transformation Pathway

| Step | Reactant | Intermediate | Product |

|---|---|---|---|

| 1. Oxidation | This compound | 2,6-di-tert-butyl-4-(4-morpholinylmethyl)benzoquinone |

Electrophilic Substitution Reactivity on Alkyl and Aromatic Moieties

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl group. The hydroxyl group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring.

However, in this specific molecule, the ortho positions are sterically hindered by the bulky tert-butyl groups. This steric hindrance significantly impedes the approach of electrophiles to the ortho positions. The para position is already substituted with the 4-morpholinylmethyl group. Consequently, electrophilic substitution on the aromatic ring is expected to be disfavored under typical conditions.

Mechanistic Studies of Intramolecular Rearrangements

For an intramolecular rearrangement to occur with this compound, it would likely need to first be converted to a dienone intermediate. For example, oxidation could potentially form a quinone-like structure. If a substituent were present at the 4-position that could migrate, a dienone-phenol type rearrangement could be envisioned. However, given the stability of the existing aromatic phenol structure, such rearrangements are not expected to occur spontaneously and would likely require specific reaction conditions to proceed. The driving force for the typical dienone-phenol rearrangement is the formation of a stable aromatic ring, a feature already present in the parent molecule.

Reactions Leading to Dimerization and Polymerization Products

Research on compounds structurally similar to this compound has revealed a propensity for dimerization. Specifically, 2,6-di-tert-butyl-4-(alkylamino)methyl-phenols have been shown to transform into N,N-bis(3,5-di-tert-butyl-4-hydroxylbenzyl)-N-alkylamines. This transformation represents a dimerization process where two hindered phenol units become linked through a nitrogen atom.

This reaction is significant as it demonstrates a pathway for the formation of higher molecular weight products from the initial monomeric hindered phenol. The mechanism involves the reaction of one molecule of the aminomethylated phenol with a reactive intermediate generated from another molecule.

The key intermediate proposed in the dimerization of 2,6-di-tert-butyl-4-(alkylamino)methyl-phenols is 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone, also known as a quinone methide. This highly reactive species is thought to be formed through the elimination of the amine group from the aminomethylated phenol.

The proposed mechanism suggests that the quinone methide then acts as an electrophile and reacts with another molecule of the starting aminomethylated phenol. This reaction leads to the formation of the N,N-bis(3,5-di-tert-butyl-4-hydroxylbenzyl)-N-alkylamine product. The formation of this quinone methide intermediate is a critical step in the dimerization pathway and highlights a key aspect of the chemical reactivity of these types of hindered phenols.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-di-tert-butyl-hydroquinone |

| 2,6-di-tert-butyl-phenol |

| 2,6-di-tert-butyl-1,4-benzoquinone |

| 2,6-di-tert-butyl-4-(4-morpholinylmethyl)benzoquinone |

| 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)hydroquinone |

| N,N-bis(3,5-di-tert-butyl-4-hydroxylbenzyl)-N-alkylamines |

Applications in Advanced Materials Science and Catalysis

Polymer Stabilization and Degradation Prevention

Hindered phenol (B47542) antioxidants are crucial additives in the polymer industry, enhancing both the process and long-term stability of polymeric materials against oxidative degradation. This class of compounds, including 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol, plays a vital role in preserving the integrity of polymers during high-temperature processing and throughout their functional lifespan.

As a sterically hindered phenol, this compound is an effective antioxidant for a variety of polymers. The bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring sterically hinder this functional group, which enhances its stability and allows it to effectively scavenge free radicals that initiate polymer degradation. This structural feature is key to its function in preventing the oxidative breakdown of polymer chains.

This compound finds application in a range of polymers, including polyolefins (like polyethylene and polypropylene), styrenic polymers, and synthetic rubbers. Its efficacy is often enhanced when used in synergistic combinations with other types of stabilizers, such as secondary antioxidants.

The thermal stabilization of polymers by this compound is intrinsically linked to its antioxidant properties. During thermal processing or exposure to elevated temperatures during use, the polymer chains can break down, generating free radicals. The hindered phenolic structure of this compound allows it to trap these radicals, thereby preventing the chain reactions that lead to the degradation of the polymer's mechanical and physical properties.

The mechanism involves the transfer of the phenolic hydrogen to the polymer radicals, which deactivates them. The resulting antioxidant radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is further sterically protected by the tert-butyl groups, which limits its ability to react further and propagate the degradation process. This interruption of the radical chain mechanism is crucial for maintaining the polymer's integrity at high temperatures.

While hindered phenols are primarily recognized for their role as thermal antioxidants, they can also contribute to the protection of polymers against UV-induced degradation, albeit to a lesser extent than specialized UV absorbers or hindered amine light stabilizers (HALS). The energy from UV radiation can initiate the formation of free radicals within the polymer matrix.

The performance of this compound as an antioxidant is comparable to other well-known hindered phenols, such as Butylated Hydroxytoluene (BHT). The effectiveness of a hindered phenol antioxidant is influenced by factors such as the nature of the substituents on the phenolic ring, its molecular weight, and its volatility.

For instance, higher molecular weight hindered phenols generally exhibit lower volatility and better retention within the polymer matrix during high-temperature processing and long-term use. The presence of the morpholinylmethyl group at the para position of this compound can influence its polarity, solubility, and compatibility with different polymer systems, which in turn affects its performance.

Studies comparing various hindered phenolic antioxidants have shown that their stabilizing effectiveness can be polymer-specific. For example, in certain rubber formulations, some hindered phenols have demonstrated superior performance in maintaining properties like Mooney viscosity after accelerated aging compared to others. The choice of a specific hindered phenol antioxidant often depends on the polymer type, the processing conditions, and the desired end-use performance of the material.

Table 1: Comparison of Properties of Hindered Phenol Antioxidants

| Antioxidant | Molecular Weight ( g/mol ) | Physical Form | Key Features |

|---|---|---|---|

| This compound | 305.48 | Solid | Contains a morpholino group which can affect polarity and compatibility. |

| Butylated Hydroxytoluene (BHT) | 220.35 | Crystalline Solid | Lower molecular weight, effective general-purpose antioxidant. |

| Irganox 1010 | 1177.65 | White to slightly yellowish powder | High molecular weight, low volatility, suitable for high-temperature applications. |

| Irganox 1076 | 530.87 | White crystalline powder | Good compatibility with a wide range of polymers. |

Stabilizer in Industrial Formulations

The utility of this compound extends beyond solid polymers to various industrial liquid formulations where oxidative degradation is a concern.

In lubricants and fuels, oxidative degradation is a significant issue that can lead to the formation of sludge, varnish, and corrosive byproducts, as well as an increase in viscosity. These degradation products can impair the performance of machinery and engines. Hindered phenol antioxidants, including this compound, are added to these formulations to inhibit oxidation and extend their service life.

The mechanism of action in lubricants and fuels is similar to that in polymers. The antioxidant donates a hydrogen atom to the peroxy radicals that are formed during the oxidation of the hydrocarbon base oils. This action breaks the chain reaction of oxidation. The stability of the resulting phenoxy radical is crucial to prevent the antioxidant from becoming a pro-oxidant.

The effectiveness of this compound in these applications depends on its solubility and stability in the hydrocarbon matrix at operating temperatures. The morpholino group in its structure may influence its solubility characteristics in different base oils and fuel types.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butylated Hydroxytoluene (BHT) |

| Irganox 1010 |

| Irganox 1076 |

| Polyethylene |

Application in Coatings and Plastics to Enhance Durability

Hindered phenol derivatives are widely recognized for their role as primary antioxidants in polymeric materials and coatings. researchgate.net The compound this compound belongs to this class and is utilized to protect polymers and plastics from oxidative degradation, thereby enhancing their durability and service life. researchgate.netlubricatin.com

Oxidative degradation is a primary cause of material failure in plastics and coatings, leading to undesirable changes such as discoloration, loss of mechanical strength, and brittleness. This process is initiated by the formation of free radicals under the influence of heat, light, or mechanical stress. The antioxidant mechanism of hindered phenols involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to scavenge these highly reactive free radicals. researchgate.net

The key structural features of this compound that contribute to its antioxidant efficacy are:

Steric Hindrance : The two bulky tert-butyl groups ortho to the hydroxyl group sterically shield the phenoxy radical that is formed after the hydrogen atom is donated. This steric hindrance increases the stability of the resulting radical, preventing it from participating in further detrimental side reactions and regenerating the antioxidant species to terminate other radical chains. nih.gov

Radical Scavenging : The phenolic hydroxyl group acts as a scavenger for peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. This action effectively interrupts the degradation chain reaction.

This compound is part of a broader family of phenolic antioxidants used across a wide range of polymers, including polyolefins (polyethylene, polypropylene), engineering plastics, and synthetic rubbers. performanceadditives.uschinaplasonline.com The incorporation of such antioxidants is crucial for maintaining the integrity of these materials during high-temperature processing and throughout their functional lifespan. researchgate.net

Coordination Chemistry and Catalytic Applications

The molecular structure of this compound, featuring a phenolate oxygen and a morpholine (B109124) nitrogen, makes it a compelling candidate for use as a ligand in coordination chemistry.

Ligand Design for Metal Complexation

The compound possesses multiple potential coordination sites, primarily the hard phenolate oxygen and the softer amine nitrogen of the morpholine ring. This allows it to act as a versatile ligand for a variety of metal ions. The deprotonated form of the phenol (the phenoxide) is an excellent donor for metal centers. ajol.info The presence of both oxygen and nitrogen donor atoms allows for potential chelation, which can form stable five- or six-membered rings with a metal center, enhancing the thermodynamic stability of the resulting complex (the chelate effect).

The design of ligands based on substituted phenols is a well-established strategy in coordination chemistry. ias.ac.inresearchgate.net The bulky tert-butyl groups can be used to control the coordination number of the metal center, prevent the formation of polymeric species, and influence the solubility and electronic properties of the resulting metal complex. hw.ac.uk

Investigation of Metal-Phenoxide Complexes

Metal complexes incorporating phenoxide ligands have been extensively studied. The coordination of this compound to a metal center would result in a metal-phenoxide complex. The properties of such complexes are dictated by the nature of the metal ion and the coordination geometry. Spectroscopic techniques such as Infrared (IR) spectroscopy can confirm coordination, often showing a shift in the C-O stretching frequency of the phenol upon binding to the metal.

Catalytic Activity in Polymerization Reactions (e.g., Ring-Opening Polymerization)

Metal-phenoxide complexes are important catalysts in various organic transformations, including polymerization reactions. hw.ac.uk Specifically, complexes of Group 4 metals (like Titanium and Zirconium) with amine bis(phenolate) (ABP) ligands, which are structurally analogous to this compound, have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). hw.ac.uk

Research in this area has shown that the steric and electronic properties of the phenolate ligand are critical for catalytic performance. A key finding is that the presence of bulky ortho-substituents, such as the tert-butyl groups in the title compound, can significantly influence the catalytic activity. While these groups can enhance catalyst stability, they can also create substantial steric hindrance around the metal center. This steric crowding has been reported to decrease the rate of ROP, likely by impeding the approach of the monomer to the active catalytic site. hw.ac.uk For instance, in the ROP of rac-lactide using certain titanium and zirconium ABP complexes, the ortho-positioned tert-butyl groups on the phenolate rings were found to contribute to relatively lower rates of conversion. hw.ac.uk This highlights the delicate balance between catalyst stability and activity that must be managed in ligand design.

Potential in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound contains functional groups capable of participating in such interactions, particularly hydrogen bonding.

The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring, as well as the oxygen of the hydroxyl group itself, can act as hydrogen bond acceptors. This functionality allows the molecule to form self-assembled structures in the solid state.

Table 1: Hydrogen Bonding Interactions in this compound Monohydrate

| Donor-H···Acceptor | Interaction Type |

|---|---|

| O-H···O | Phenol hydroxyl to water oxygen |

| O-H···N | Water hydroxyl to morpholine nitrogen |

This table summarizes the types of hydrogen-bonding interactions observed in the crystal structure, which stabilize the supramolecular assembly. researchgate.net

This ability to form defined networks through hydrogen bonding suggests potential applications in crystal engineering and the design of new materials where precise control over molecular arrangement is required.

Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatographic methods are central to the analytical workflow for 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol, providing the necessary resolution to separate the compound from a complex matrix of starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A common approach for this compound is reverse-phase HPLC, which separates molecules based on their hydrophobicity.

Method development typically involves the optimization of several key parameters:

Stationary Phase: A C18 column is a frequently used stationary phase for the separation of phenolic compounds, offering a good balance of retention and selectivity.

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. The ratio of these solvents is adjusted to achieve the desired retention time and separation. The aqueous phase is often acidified with phosphoric acid or formic acid to ensure the consistent protonation of the analyte and improve peak shape. For methods that are compatible with mass spectrometry (MS), formic acid is the preferred modifier.

Detection: Ultraviolet (UV) detection is commonly employed for phenolic compounds due to the presence of the chromophoric phenol (B47542) ring. For the related compound 2,6-di-tert-butylphenol (B90309), a detection wavelength of 275 nm has been utilized, which can serve as a starting point for method development for this compound. researchgate.net

A representative HPLC method for a structurally related compound is detailed in the table below, which can be adapted for this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |

| Detection | UV at a specified wavelength (e.g., 275 nm) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. This is achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.

The principles of method development for UPLC are similar to those for HPLC, but the optimized methods can lead to significantly shorter run times, often by a factor of ten or more, without compromising the quality of the separation. This high-throughput capability makes UPLC particularly well-suited for routine quality control analysis and for the screening of large numbers of samples. For this compound, the use of UPLC can facilitate more efficient analysis and the detection of trace-level impurities that might be missed with conventional HPLC.

The identification and quantification of impurities are critical aspects of quality control. The HPLC methods developed for the analysis of this compound can be adapted and scaled up for the isolation of impurities. Preparative HPLC, which utilizes larger columns and higher flow rates, can be employed to isolate sufficient quantities of unknown impurities for subsequent structural elucidation by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Once impurities have been identified, the analytical HPLC or UPLC method can be validated for their quantification. This involves establishing the linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for each impurity. This ensures that the method is suitable for its intended purpose of monitoring the purity of the compound.

Spectrometric Techniques for Quantitative Analysis

Spectrometric techniques are invaluable for the quantitative analysis of this compound, providing a means to determine its concentration in various samples.

UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. The phenolic ring in this compound allows for its quantification using UV-visible spectrophotometry. The wavelength of maximum absorbance (λmax) for the compound is determined, and a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Mass Spectrometry (MS): When coupled with a chromatographic separation technique such as HPLC or UPLC, mass spectrometry is a powerful tool for both the identification and quantification of this compound and its impurities. For quantitative analysis, a specific ion of the target molecule is monitored. A UPLC-quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF/MS) method has been developed for the determination of the related compound 2,6-di-tert-butyl paracresol, demonstrating the applicability of this technique for the quantitative analysis of hindered phenols. xynu.edu.cn

The following table summarizes the key parameters of a UPLC-Q-TOF/MS method for a related compound, which could be adapted for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm×50 mm×1.7 μm) |

| Mobile Phase | Water and Acetonitrile (30:70, v/v) |

| Ion Source | ESI-/APCI composite source in full scan mode |

Structure Reactivity Relationship Studies of Substituted Phenols

Influence of Phenolic Substitution on Reactivity

The reactivity of 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol is governed by a combination of steric and electronic factors imparted by its substituents. The bulky tert-butyl groups at the ortho positions and the nitrogen-containing morpholinylmethyl group at the para position each play a distinct role in modulating the compound's chemical behavior.

The two tert-butyl groups positioned ortho to the hydroxyl group in this compound exert a significant steric effect that is crucial to its reactivity profile. This steric hindrance, a common feature in many synthetic antioxidants, effectively shields the phenolic hydroxyl group. nih.govwikipedia.org This "molecular umbrella" limits the ability of the hydroxyl group to participate in intermolecular hydrogen bonding, a phenomenon confirmed by crystallographic studies on the parent compound, 2,6-di-tert-butylphenol (B90309). nih.gov

This steric shielding has several important consequences for the compound's reactivity:

Enhanced Stability: The bulky groups protect the phenolic proton from being easily abstracted by less reactive species and also stabilize the resulting phenoxy radical. This stabilization prevents the radical from participating in unwanted side reactions, thereby increasing its selectivity as a radical scavenger.

Modulation of Acidity: While phenols are generally weak acids, the steric hindrance from the tert-butyl groups can influence the pKa of the hydroxyl proton. noaa.gov

Kinetic Control: The steric bulk controls the approach of reactants to the phenolic oxygen, influencing the kinetics of reactions such as oxidation. This is a key factor in the effectiveness of hindered phenols as antioxidants in various industrial applications, from plastics to aviation fuels. wikipedia.org

The large size of the tert-butyl groups can slow down or even inhibit reactions that require close proximity of reagents to the phenolic hydroxyl or the adjacent positions on the aromatic ring. chemrxiv.orgresearchgate.net

The 4-(4-morpholinylmethyl) group, introduced via a Mannich reaction, exerts a significant electronic influence on the phenolic ring. This substituent functions as an electron-donating group, which is a critical factor in the reactivity of the phenol (B47542), particularly in the context of antioxidant activity. Electron-donating groups in the para position increase the electron density on the aromatic ring and the phenolic oxygen. researchgate.netlibretexts.org

This has two primary effects:

Stabilization of the Phenoxy Radical: Upon donation of the hydrogen atom from the hydroxyl group to a free radical, a phenoxy radical is formed. Electron-donating groups at the para position can delocalize the unpaired electron, thereby stabilizing the radical. This enhanced stability of the product radical makes the initial hydrogen atom transfer more favorable. researchgate.net

Lowering of Oxidation Potential: The increased electron density on the phenol makes it easier to oxidize, which is synonymous with being a better hydrogen/electron donor. The oxidation potential of para-substituted phenols is observed to vary with the nature of the substituent. scispace.comuc.pt

The morpholinylmethyl group, containing a nitrogen atom, can stabilize a positive charge that may develop during certain reaction mechanisms, further enhancing the electron-donating capacity. This electronic contribution is a key determinant of the compound's ability to act as a chain-breaking antioxidant.

Comparative Analysis with Structurally Related Phenolic Compounds

To better understand the unique reactivity of this compound, it is instructive to compare it with structurally similar molecules where key features are systematically varied.

The size and nature of the alkyl groups at the ortho positions significantly impact the reactivity of phenols. Comparing 2,6-dimethylphenol, 2,6-di-tert-butylphenol, and the subject compound reveals a clear trend.

| Compound | Ortho Substituent | Key Reactivity Feature |

| 2,6-Dimethylphenol | Methyl | Less steric hindrance, allowing for a wider range of reactions, but also potentially leading to less stable phenoxy radicals compared to bulkier analogs. researchgate.net |

| 2,6-Di-tert-butylphenol | tert-Butyl | High steric hindrance, leading to a very stable phenoxy radical and making it an effective antioxidant. researchgate.net Its reactivity is more focused on radical scavenging. |

| This compound | tert-Butyl | Combines the high steric hindrance of the tert-butyl groups with the electronic effects of the para-substituent, fine-tuning its antioxidant capacity. |

The transition from smaller methyl groups to the much larger tert-butyl groups dramatically increases the steric shielding of the hydroxyl group. While both are electron-donating, the steric factor is often the dominant influence on antioxidant efficacy in this class of compounds. The increased stability of the 2,6-di-tert-butylphenoxyl radical over the 2,6-dimethylphenoxyl radical is a primary reason for its widespread use as a chemical antioxidant. researchgate.net

The nitrogen heterocycle in the para-substituent also plays a role in modulating the compound's activity. Phenolic Mannich bases have been synthesized with various amines to compare their biological activities. A study comparing the antioxidant and anti-inflammatory activities of related Mannich bases provides insight into the role of the heterocyclic ring.

The study evaluated compounds with 2,6-dimethylmorpholine, pyrrolidine (B122466), 1-methylpiperazine, and dimethylamine (B145610) substituents. While the core phenolic structure in that study differs from the one discussed here, the relative differences in activity associated with the amine moiety are informative. For antioxidant activity (DPPH radical scavenging), the pyrrolidine derivative showed significantly higher potency than the morpholine (B109124) derivative. researchgate.net

Table 1: Comparative Antioxidant and Anti-inflammatory Activity of Phenolic Mannich Bases

| Amine Moiety | Antioxidant Activity (IC50, µM) | Anti-inflammatory Activity (IC50, µM) |

|---|---|---|

| 2,6-Dimethylmorpholine | 229.62 | 10.67 |

| Pyrrolidine | 57.29 | 10.72 |

| 1-Methylpiperazine | 280.43 | 37.75 |

| Dimethylamine | 219.22 | 1.93 |

Data from a study on related asymmetrical mono-carbonyl analogs of curcumin. researchgate.net

These findings suggest that the nature of the nitrogen heterocycle can significantly influence the radical scavenging ability. The higher activity of the pyrrolidine analog in that specific study indicates that factors like the basicity and steric profile of the amine can fine-tune the electronic properties of the entire molecule. researchgate.net In some molecular frameworks, however, the introduction of a morpholine Mannich base group has been found to decrease antioxidant activity compared to the parent compound. japsonline.com This highlights the complexity of structure-activity relationships, where the effect of a substituent can be context-dependent.

Varying the substituent at the 4-position of the 2,6-di-tert-butylphenol core leads to a family of widely used antioxidants and intermediates.

4-Methyl (Butylated Hydroxytoluene - BHT): This is one of the most common synthetic antioxidants. ebi.ac.uk The methyl group is a weak electron-donating group. Its reactivity is well-characterized, serving as a benchmark for other hindered phenols. The primary antioxidant mechanism involves the donation of the phenolic hydrogen to form a stable phenoxy radical. researchgate.net

4-Hydroxymethyl: This analog, 2,6-di-tert-butyl-4-hydroxymethylphenol, contains a primary alcohol functional group. hmdb.ca This group can alter the polarity and potential reaction sites of the molecule. It is a metabolite of BHT and can participate in different biological interactions. hmdb.ca The hydroxymethyl group is generally considered electron-withdrawing, which would be expected to decrease the antioxidant activity relative to the methyl-substituted BHT.

4-Mercaptomethyl (or related sulfur analogs): While direct comparative data for the 4-mercaptomethyl analog is scarce, the introduction of a sulfur atom is a common strategy in designing multifunctional antioxidants. Sulfur-containing compounds can act as peroxide decomposers, a secondary antioxidant mechanism. For instance, the synthesis of related compounds like 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol demonstrates the feasibility of incorporating sulfur into these structures. mdpi.com The presence of a sulfur atom would be expected to impart different reactivity, potentially offering synergistic antioxidant effects by scavenging radicals and decomposing peroxides.

Table 2: Comparison of 4-Position Substituents on 2,6-di-tert-butylphenol

| 4-Position Substituent | Name/Type | Expected Influence on Reactivity |

|---|---|---|

| -H | 2,6-Di-tert-butylphenol | Baseline for sterically hindered phenols. researchgate.net |

| -CH₃ | Butylated Hydroxytoluene (BHT) | Weak electron-donating group, enhances radical scavenging. researchgate.net |

| -CH₂OH | 2,6-Di-tert-butyl-4-hydroxymethylphenol | Electron-withdrawing group, likely reduces radical scavenging activity but adds polarity. hmdb.ca |

| -CH₂SH | 4-Mercaptomethyl Analog | Introduction of sulfur may provide secondary antioxidant (peroxide decomposing) capabilities. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of hindered phenols. These calculations provide a foundational understanding of the molecule's intrinsic properties, which govern its reactivity.

Molecular orbital (MO) analysis for 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol would reveal the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) is of particular interest for phenolic antioxidants, as it represents the electrons that are most readily donated. In this compound, the HOMO is expected to be primarily localized on the phenol (B47542) ring, with significant contributions from the p-orbitals of the hydroxyl oxygen atom. This localization makes the phenolic proton susceptible to abstraction by free radicals.

Electron density maps would illustrate the steric shielding effect of the two bulky tert-butyl groups positioned ortho to the hydroxyl group. This steric hindrance is a defining feature of this class of compounds, protecting the hydroxyl group and stabilizing the subsequent phenoxy radical. rsc.orgenergiforsk.se The morpholinylmethyl group at the para position acts as an electron-donating group, which would increase the electron density on the phenolic ring and the oxygen atom, thereby influencing the molecule's antioxidant capacity.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. The energies of the HOMO and the lowest unoccupied molecular orbital (LUMO) are critical parameters.

HOMO Energy: A higher HOMO energy level indicates that the molecule is a better electron donor. For a phenolic antioxidant, a higher HOMO energy correlates with a greater ability to donate a hydrogen atom (as a proton and an electron) to neutralize a free radical. The electron-donating morpholinylmethyl group is expected to raise the HOMO energy of the parent 2,6-di-tert-butylphenol (B90309), thus enhancing its radical-scavenging activity.

LUMO Energy: The LUMO represents the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Computational studies on similar 2,6-di-tert-butyl-4-substituted phenols have established a clear relationship between the electronic nature of the para-substituent and the antioxidant activity, which is rationalized by FMO theory. nih.gov

Table 1: Illustrative Frontier Orbital Energies for Substituted 2,6-di-tert-butylphenols This table presents typical data for this class of compounds to illustrate the concepts. Specific calculated values for the title compound are not available in the cited literature.

| 4-Position Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -H | -5.8 | 0.5 | 6.3 |

| -CH₃ (Electron Donating) | -5.6 | 0.6 | 6.2 |

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations describe the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior and conformational flexibility over time.

Experimental crystallographic studies have determined the solid-state structure of this compound monohydrate. researchgate.net In this structure, the morpholine (B109124) ring adopts a stable chair conformation, and the phenolic hydroxyl group is sterically shielded by the flanking tert-butyl groups. researchgate.net

MD simulations would typically start with this experimentally determined structure and be used to explore the molecule's conformational landscape in different environments, such as in a nonpolar solvent (to mimic a polymer matrix) or in an aqueous solution. These simulations would reveal:

The flexibility of the morpholinylmethyl side chain.

The rotational barrier and preferred orientation of the phenolic hydroxyl group.

The internal rotational dynamics of the tert-butyl groups.

The stability of the chair conformation of the morpholine ring in solution.

Understanding these dynamics is crucial, as the accessibility and orientation of the hydroxyl group can influence its reactivity with free radicals in a real-world system.

Computational Investigation of Reaction Mechanisms and Transition States

A primary application of computational chemistry for this molecule is to investigate the mechanisms by which it acts as an antioxidant. This involves mapping the energetic pathways of key reactions.

The principal mechanism by which hindered phenols inhibit oxidation is through Hydrogen Atom Transfer (HAT). mdpi.com In this process, the phenol donates its hydroxyl hydrogen atom to a reactive free radical (ROO•), thus quenching the radical and terminating the oxidative chain reaction. vinatiorganics.comnih.gov

ArOH + ROO• → ArO• + ROOH

Computational methods are used to map the potential energy surface of the HAT reaction. This involves calculating the energies of the reactants, products, and, most importantly, the transition state. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the rate of the reaction.

For 2,6-di-tert-butylphenols, studies show that the activation energy for HAT is influenced by the electronic properties of the substituent at the para-position. nih.gov An electron-donating group like morpholinylmethyl is expected to lower the activation barrier for HAT, making the compound a more efficient antioxidant. The bulky tert-butyl groups have a smaller influence on the reaction barrier itself but play a critical role in stabilizing the resulting phenoxyl radical (ArO•). nih.gov

Table 2: Representative Calculated Activation Energies for Hydrogen Atom Transfer from Substituted Phenols This table presents typical data for this class of compounds to illustrate the concepts. Specific calculated values for the title compound are not available in the cited literature.

| Phenol Derivative | Reaction | Activation Energy (kcal/mol) |

|---|---|---|

| 2,6-di-tert-butylphenol | ArOH + •CH₃ → ArO• + CH₄ | ~8-10 |

Elucidation of Oxidation and Reduction Pathways

Beyond the initial HAT event, computational studies can elucidate the subsequent fate of the generated phenoxyl radical, which constitutes the oxidation pathway. The defining feature of 2,6-di-tert-butylated phenols is the exceptional stability of their corresponding phenoxyl radicals. The steric hindrance provided by the tert-butyl groups prevents radical-radical dimerization and other degradation reactions that would consume the antioxidant. rsc.orgenergiforsk.se

Computational modeling can explore potential, albeit less favorable, reaction pathways for the phenoxyl radical, such as reaction with oxygen or another peroxy radical. These calculations help to build a complete kinetic model of the antioxidant's lifecycle in an oxidative environment.

Reduction pathways for this class of molecules are generally not a focus of study, as their primary function relies on their ability to be oxidized in a controlled manner to quench harmful free radicals. The phenoxyl radical is relatively stable and would require a strong reducing agent to be converted back to the parent phenol.

Q & A

Basic: What synthetic strategies are employed to introduce the morpholinylmethyl group into 2,6-di-tert-butylphenol derivatives, and how is regioselectivity ensured?

Methodological Answer:

The morpholinylmethyl group is typically introduced via Mannich-type reactions or nucleophilic substitution. For example, a formaldehyde-mediated Mannich reaction between 2,6-di-tert-butylphenol and morpholine can yield the target compound. Regioselectivity at the para position is ensured by steric hindrance from the bulky tert-butyl groups at the ortho positions, which direct electrophilic substitution to the less hindered para site . Alternative routes may involve pre-functionalization of the phenol with a chloromethyl group, followed by displacement with morpholine .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl (δ ~1.3 ppm for 18H), aromatic protons (δ ~6.8–7.2 ppm), and morpholinylmethyl groups (δ ~3.5–3.7 ppm for CH and δ ~2.4–2.6 ppm for N–CH) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO) and detects fragmentation patterns indicative of tert-butyl loss .

- HPLC : Reverse-phase HPLC with UV detection (λ ~275 nm) assesses purity (>95%), with retention time calibrated against standards .

Advanced: How does the antioxidant efficacy of this compound compare to 2,6-di-tert-butyl-4-methylphenol (BHT), and what structural factors account for differences?

Methodological Answer:

While BHT relies on its phenolic -OH group for radical scavenging, the morpholinylmethyl substituent in this compound introduces steric and electronic modifications. Cyclic voltammetry studies show a lower oxidation potential for the target compound due to electron donation from the morpholine nitrogen, enhancing radical stabilization. However, bulkier substituents may reduce diffusion rates in polymer matrices, affecting practical efficacy compared to BHT . Comparative DPPH/ABTS assays quantify these differences in radical quenching capacity .

Advanced: Are there contradictions in reported stability data under thermal or oxidative conditions, and how can they be resolved experimentally?

Methodological Answer:

Conflicting thermal stability reports (e.g., decomposition temperatures ranging from 180–220°C) may arise from differences in sample purity or testing environments (e.g., air vs. inert atmosphere). Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres can clarify decomposition pathways. For oxidative stability, accelerated aging studies with O exposure and FTIR monitoring of carbonyl formation provide reproducible metrics .

Methodological: What crystallographic approaches are optimal for resolving this compound's molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is ideal. Key steps include:

- Growing crystals via slow evaporation from ethanol/hexane mixtures.

- Data collection at low temperatures (100 K) to minimize thermal motion.

- Hydrogen atom placement via riding models or difference Fourier maps.

The tert-butyl and morpholinyl groups often exhibit rotational disorder, requiring iterative refinement with constraints .

Advanced: What role does the morpholinyl group play in modulating radical scavenging mechanisms?

Methodological Answer:

The morpholinylmethyl group enhances electron density at the phenolic oxygen via resonance, stabilizing the phenoxyl radical intermediate. Electron paramagnetic resonance (EPR) studies with spin-trapping agents (e.g., DMPO) reveal prolonged radical lifetimes compared to BHT, suggesting improved radical termination efficiency. Computational DFT analyses further correlate the substituent’s electron-donating effects with reduced bond dissociation energy (BDE) of the O–H group .

Basic: How is this compound utilized in polymer stabilization, and what methodological considerations apply?

Methodological Answer:

In polymer matrices (e.g., polypropylene), the compound acts as a radical scavenger. Methodology includes:

- Melt Blending : Incorporation at 0.1–1.0 wt% during extrusion (180–220°C).

- Accelerated Aging : Monitoring carbonyl index via FTIR after UV/thermal exposure.

- Mechanical Testing : Tensile strength retention after aging quantifies stabilization efficacy. The morpholinyl group’s polarity may require compatibilizers in non-polar polymers .

Advanced: What in vitro assays are used to evaluate its cytotoxicity, and how do results inform application safety?

Methodological Answer:

- MTT/PrestoBlue Assays : Assess mitochondrial activity in mammalian cell lines (e.g., HEK293).

- Ames Test : Evaluates mutagenicity using Salmonella strains (e.g., TA98/TA100).

- Chromosomal Aberration Studies : Detect clastogenicity in CHO cells per OECD guidelines. Current data (e.g., EC Inventory) classify it as non-mutagenic, but dose-dependent cytotoxicity is observed at >100 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.